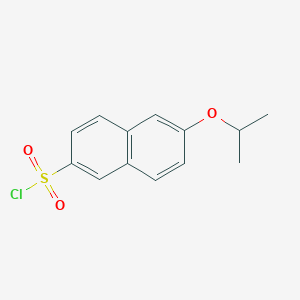![molecular formula C15H17N3O3 B11844238 N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-28-5](/img/structure/B11844238.png)
N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group via a butyryloxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of Quinolin-8-yloxy Intermediate: The starting material, 8-hydroxyquinoline, undergoes a reaction with an appropriate alkylating agent to form quinolin-8-yloxy derivatives.
Introduction of Butyryloxy Group: The quinolin-8-yloxy intermediate is then reacted with butyryl chloride in the presence of a base such as pyridine to introduce the butyryloxy group.
Formation of Acetimidamide: The final step involves the reaction of the butyryloxy-quinolin-8-yloxy intermediate with an acetimidamide precursor under suitable conditions to yield N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the acetimidamide group.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-yloxy-acetic acid: Shares the quinoline moiety but lacks the acetimidamide group.
Quinolin-8-yloxy-phthalonitrile: Contains a phthalonitrile group instead of the acetimidamide group.
Uniqueness
N-(Butyryloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both the butyryloxy and acetimidamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88758-28-5 |
|---|---|
Molekularformel |
C15H17N3O3 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] butanoate |
InChI |
InChI=1S/C15H17N3O3/c1-2-5-14(19)21-18-13(16)10-20-12-8-3-6-11-7-4-9-17-15(11)12/h3-4,6-9H,2,5,10H2,1H3,(H2,16,18) |
InChI-Schlüssel |
ZCGCGVXALPCGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




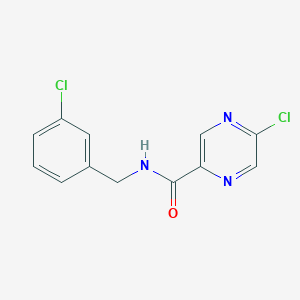


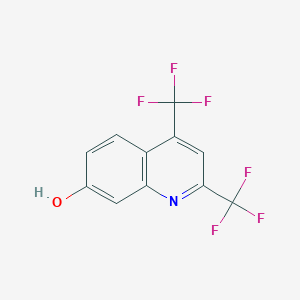
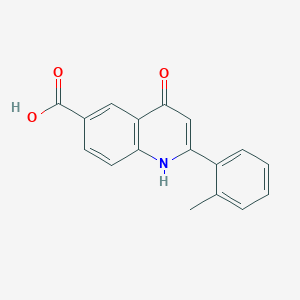
![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11844181.png)


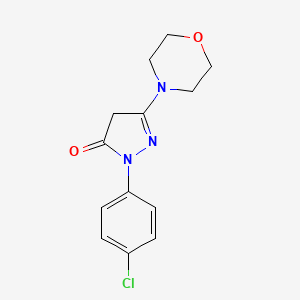
![(R)-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol](/img/structure/B11844226.png)
